1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine
Description
1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine is a synthetic heterocyclic compound featuring a piperidine core substituted with a trifluoromethyl group at the 4-position and an azetidin-3-ylmethyl moiety at the 1-position.
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)9-1-3-15(4-2-9)7-8-5-14-6-8/h8-9,14H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEGOMXEJCDJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine typically involves multiple steps, including the formation of the azetidine and piperidine rings, followed by the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Azetidine Ring Formation: This can be achieved through aza Paternò–Büchi reactions, which involve the photochemical [2+2] cycloaddition of imines with alkenes.
Piperidine Ring Formation: Piperidine rings are often synthesized through cyclization reactions involving amines and carbonyl compounds.
Introduction of Trifluoromethyl Group: This step can be performed using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial production methods may involve optimizing these synthetic routes for higher yields and scalability, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The azetidine and piperidine rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Synthetic Efficiency: Compound 28 (87% yield) and styryl derivatives (81–85% yield) demonstrate high efficiency using coupling reagents (e.g., HOBt/TBTU) or propargyl addition . In contrast, MK19 (67% yield) highlights variability in yields depending on substituent complexity .
Physicochemical Properties :
- Styryl derivatives exhibit distinct physical states: the Z-isomer (83) is an oil, while the E-isomer (84) crystallizes, suggesting stereochemistry impacts material handling .
- Trifluoromethyl groups consistently enhance lipophilicity, as seen in compound 681132-34-3 (PSA = 37.38, molecular weight > 400) .
The azetidine moiety in the target compound may mimic constrained pharmacophores observed in natural piperidine alkaloids (e.g., nigramides from Piper nigrum), which exhibit diverse bioactivities .
Limitations and Contradictions:
- Limited direct data on the target compound’s synthesis or bioactivity necessitate extrapolation from analogs.
- Discrepancies in yields (e.g., 67% vs. 87%) highlight the influence of substituent electronics and coupling methods .
Biological Activity
1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an azetidine ring and a trifluoromethyl group, which contribute to its chemical reactivity and biological interactions. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and substitution.
Antimicrobial Properties
Research indicates that 1-(azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine exhibits significant antimicrobial activity. A study found that the compound inhibited the growth of several bacterial strains, demonstrating its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound may induce apoptosis in cancer cells. Specifically, it has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results suggest that the compound triggers cell cycle arrest and apoptosis through the caspase-dependent pathway.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 8.4 |
The biological activity of 1-(azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine is attributed to its interaction with specific molecular targets:
- Cellular Targets : The compound may bind to proteins involved in cell signaling pathways, leading to altered cellular responses.
- Enzyme Inhibition : It has been shown to inhibit certain kinases associated with cancer progression, suggesting a role as a kinase inhibitor.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria. The results indicated that it could serve as a promising lead compound for developing new antibiotics.
- Cancer Research : In a preclinical trial, the compound was administered to tumor-bearing mice. The findings revealed a significant reduction in tumor size compared to control groups, supporting its potential therapeutic application in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
